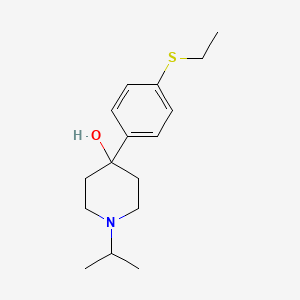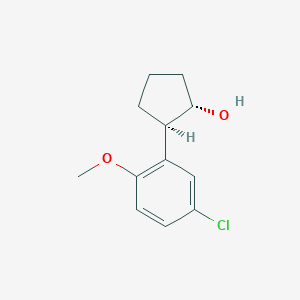![molecular formula C12H15BrO4 B7999046 2-[2-(3-Bromo-6-methoxy-phenoxy)ethyl]-1,3-dioxolane](/img/structure/B7999046.png)
2-[2-(3-Bromo-6-methoxy-phenoxy)ethyl]-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3-Bromo-6-methoxy-phenoxy)ethyl]-1,3-dioxolane is an organic compound with a complex structure that includes a brominated phenoxy group and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Bromo-6-methoxy-phenoxy)ethyl]-1,3-dioxolane typically involves multiple steps:
Bromination of Phenol: The initial step involves the bromination of phenol to produce 2-bromo-phenol. This reaction is carried out under alkaline conditions.
Methoxylation: The 2-bromo-phenol is then reacted with methanol under acidic conditions to yield 2-bromo-6-methoxyphenol.
Formation of the Phenoxyethyl Intermediate: The 2-bromo-6-methoxyphenol is then reacted with an appropriate ethylating agent to form the 2-(3-bromo-6-methoxy-phenoxy)ethyl intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-Bromo-6-methoxy-phenoxy)ethyl]-1,3-dioxolane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the phenoxy group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and dioxolane moieties.
Cyclization and Ring-Opening Reactions: The dioxolane ring can participate in cyclization and ring-opening reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Cyclization and Ring-Opening Reactions: Acidic or basic catalysts can be used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenoxyethyl derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound .
Scientific Research Applications
2-[2-(3-Bromo-6-methoxy-phenoxy)ethyl]-1,3-dioxolane has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its potential therapeutic applications, such as in drug development, is ongoing.
Mechanism of Action
The mechanism of action of 2-[2-(3-Bromo-6-methoxy-phenoxy)ethyl]-1,3-dioxolane depends on its specific applicationThe brominated phenoxy group and the dioxolane ring can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methoxyphenol: A precursor in the synthesis of 2-[2-(3-Bromo-6-methoxy-phenoxy)ethyl]-1,3-dioxolane.
2-[2-(3-Bromo-6-methoxy-phenoxy)ethyl]-1,3-dioxane: A structurally similar compound with a dioxane ring instead of a dioxolane ring.
Uniqueness
This compound is unique due to the presence of both a brominated phenoxy group and a dioxolane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
IUPAC Name |
2-[2-(5-bromo-2-methoxyphenoxy)ethyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO4/c1-14-10-3-2-9(13)8-11(10)15-5-4-12-16-6-7-17-12/h2-3,8,12H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWCFEOQTWVZJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)OCCC2OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

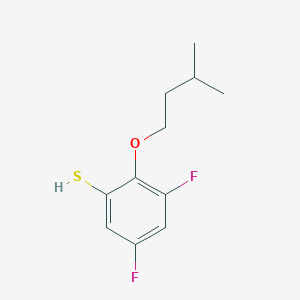
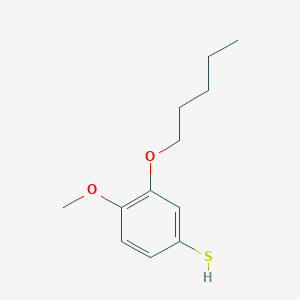
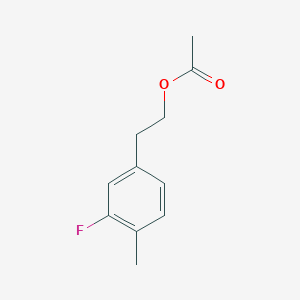
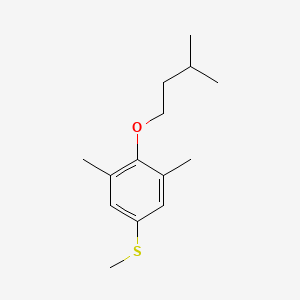
![1-Chloro-2-fluoro-5-[(3,5-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7999013.png)
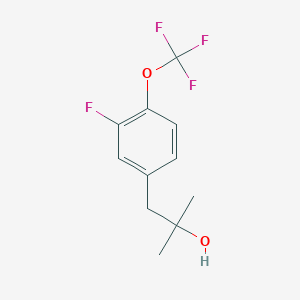
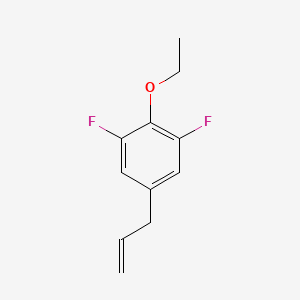
![1-Bromo-4-fluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7999037.png)
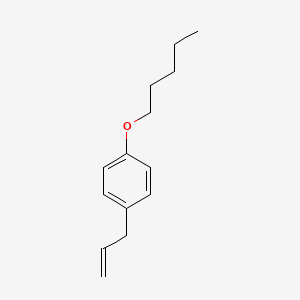
![2-[2-(Dimethylamino)phenyl]-2-butanol](/img/structure/B7999044.png)
